molecular formula C12H17NO3 B1344513 3-Amino-3-(2-isopropoxyphenyl)propanoic acid CAS No. 890045-11-1

3-Amino-3-(2-isopropoxyphenyl)propanoic acid

Cat. No.: B1344513
CAS No.: 890045-11-1
M. Wt: 223.27 g/mol
InChI Key: AZRVYDVDGLRBJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid typically involves the reaction of 2-isopropoxybenzaldehyde with a suitable amine and a propanoic acid derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-3-(2-isopropoxyphenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • 3-Amino-3-(4-hydroxyphenyl)propanoic acid
  • 3-Amino-3-(2-methoxyphenyl)propanoic acid
  • 3-Amino-3-(2-ethoxyphenyl)propanoic acid

Comparison: 3-Amino-3-(2-isopropoxyphenyl)propanoic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications in proteomics research compared to its analogs .

Properties

IUPAC Name

3-amino-3-(2-propan-2-yloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-11-6-4-3-5-9(11)10(13)7-12(14)15/h3-6,8,10H,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRVYDVDGLRBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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